alpha-Glucose-1-phosphate dipotassium

Enzyme kinetics Buffer preparation Molarity calculation

α-D-Glucose-1-phosphate dipotassium salt (CAS 6736-77-2) is a potassium salt of α-D-glucose-1-phosphate, a phosphorylated glucose derivative serving as a critical intermediate in glycogen metabolism, sugar nucleotide biosynthesis, and enzymatic assay systems. With molecular formula C6H11K2O9P and molecular weight 336.32 g/mol (anhydrous), this compound exists as the α-anomeric form of glucose containing a phosphate group on the primary carbon.

Molecular Formula C6H11K2O9P
Molecular Weight 336.32 g/mol
CAS No. 6736-77-2
Cat. No. B1200430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Glucose-1-phosphate dipotassium
CAS6736-77-2
Synonymsalpha-glucose-1-phosphate
beta-glucose-1-phosphate
glucose-1-phosphate
glucose-1-phosphate, (beta-D-Glc)-isomer
glucose-1-phosphate, (D-Glc)-isomer
glucose-1-phosphate, dipotassium salt
glucose-1-phosphate, dipotassium salt, (D-Glc)-isomer
glucose-1-phosphate, disodium salt
glucose-1-phosphate, disodium salt, (D-Glc)-isomer
glucose-1-phosphate, lead salt
glucose-1-phosphate, monocalcium salt
glucose-1-phosphate, sodium salt, (D-Glc)-isome
Molecular FormulaC6H11K2O9P
Molecular Weight336.32 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]
InChIInChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1
InChIKeyKCIDZIIHRGYJAE-PKXGBZFFSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-D-Glucose-1-phosphate Dipotassium Salt: Scientific Procurement and Quantitative Differentiation Guide


α-D-Glucose-1-phosphate dipotassium salt (CAS 6736-77-2) is a potassium salt of α-D-glucose-1-phosphate, a phosphorylated glucose derivative serving as a critical intermediate in glycogen metabolism, sugar nucleotide biosynthesis, and enzymatic assay systems [1]. With molecular formula C6H11K2O9P and molecular weight 336.32 g/mol (anhydrous), this compound exists as the α-anomeric form of glucose containing a phosphate group on the primary carbon [1]. As a dipotassium salt, it exhibits distinct physicochemical and biochemical properties relative to alternative counterion forms, which carry direct implications for experimental reproducibility, enzyme kinetics, and downstream applications.

Workflow Glycogen metabolism, phosphorylase, and nucleotidylyltransferase enzyme studies
Substrate role α-Anomeric glucose-1-phosphate for stereo-specific enzyme recognition in assay systems
Counterion Dipotassium form for counterion-sensitive kinetic profiling and NDP-sugar synthesis

Counterion-Dependent Performance: Why α-D-Glucose-1-phosphate Dipotassium Cannot Be Simply Replaced by Disodium or Alternative Forms


Generic substitution of α-D-glucose-1-phosphate salts is scientifically inadvisable due to counterion-specific effects on enzyme kinetics, solubility profiles, and analytical reproducibility. While both dipotassium and disodium forms serve as substrates for phosphoglucomutase and glycogen phosphorylase, the potassium counterion can differentially influence the apparent kinetic parameters of certain enzyme systems compared to sodium-based alternatives [1]. This is particularly critical in nucleotidylyltransferase reactions where the choice of counterion may affect substrate recognition and catalytic efficiency. Furthermore, the hygroscopic nature and light sensitivity of the dipotassium salt necessitate specific storage and handling protocols that differ from other salt forms . Substitution without validation introduces uncontrolled variables that compromise cross-study comparability and may yield systematically biased kinetic measurements.

Counterion mismatch Disodium salt may shift enzyme kinetic parameters and substrate recognition in nucleotidylyltransferase reactions
Molar calculation Molecular weight difference requires recalculation; direct gravimetric substitution introduces concentration errors
Handling protocol Hygroscopic and light-sensitive nature demands airtight, -20°C storage unlike some other salt forms

Quantitative Differentiation Evidence: α-D-Glucose-1-phosphate Dipotassium Salt Head-to-Head Comparisons and Class-Level Distinctions


Molecular Weight Differentiation: Dipotassium vs. Disodium Salt Impact on Molar Calculations

The α-D-glucose-1-phosphate dipotassium salt (anhydrous) has a molecular weight of 336.32 g/mol, representing a 32.22 g/mol (10.6%) higher mass than the corresponding disodium salt (304.10 g/mol, anhydrous) . This difference stems from the higher atomic mass of potassium (39.10 g/mol) versus sodium (22.99 g/mol). This quantitative distinction directly impacts molarity calculations when preparing equimolar substrate solutions from gravimetric measurements .

Molecular weight
Data to verify
+32.22 g/mol (10.6% higher vs disodium)
Supports molar calculation accuracy
Hydrate form mass may vary
Enzyme kinetics Buffer preparation Molarity calculation

Enzyme Substrate Kinetics: Glucose-1-phosphate Utilization by Nucleotidylyltransferases

In the biosynthesis of aminoglycoside antibiotics, the enzyme BtrD (a glucose-1-phosphate/glucosamine-1-phosphate nucleotidylyltransferase) utilizes D-glucose-1-phosphate as a sugar phosphate donor alongside NTP substrates to generate NDP-sugar precursors [1]. Kinetic characterization of this enzyme revealed a KM of 32.7 ± 2.9 μM and kcat of 7.3 ± 0.2 s⁻¹ for glucose-1-phosphate, with a catalytic efficiency (kcat/KM) of (2.2 ± 0.2) × 10⁵ M⁻¹s⁻¹ [1][2]. These parameters are notably lower than those for dTTP (KM = 10.6 ± 0.7 μM; kcat/KM = (7.5 ± 0.5) × 10⁵ M⁻¹s⁻¹), indicating that glucose-1-phosphate binding is the rate-limiting step in this biosynthetic context [2]. The enzyme accepts both dTTP and UTP as NTP partners, establishing glucose-1-phosphate as a versatile substrate for divergent NDP-sugar outputs [1].

Kinetic parameters
Class-level
KM 32.7 ± 2.9 μM
kcat 7.3 ± 0.2 s⁻¹
kcat/KM 2.2×10⁵ M⁻¹s⁻¹
Benchmark for enzyme assay optimization
BtrD nucleotidylyltransferase context
Nucleotidylyltransferase Antibiotic biosynthesis Sugar nucleotide synthesis

Glycogen Phosphorylase Substrate Specificity: High Recognition Fidelity for α-D-Glucose-1-phosphate

Crystallographic and inhibition studies of glycogen phosphorylase demonstrate that recognition of glucose-1-phosphate at the catalytic site is highly specific, with the α-anomeric configuration being essential for productive R-state stabilization and catalysis [1]. The substrate binding site comprises adjacent phosphate and glycosyl subsites that work in concert; structural modifications to the carbohydrate moiety—including changes in chirality or substitution at any glucose hydroxyl group—can abolish or drastically reduce binding affinity [1]. Analogues that differ substantially in their carbohydrate portion exhibit competitive inhibition by occupying the phosphate subsite alone, failing to trigger the full conformational transition required for catalysis [1][2].

Substrate specificity
Reported
α-anomer: R-state stabilization; β-anomer/analogues: not substrates
High anomeric specificity for phosphorylase assays
Structural modifications abolish binding
Glycogen metabolism Phosphorylase assay Substrate specificity

Solubility and Handling Profile: Quantitative Aqueous Solubility Data for Dipotassium Salt

The α-D-glucose-1-phosphate dipotassium salt (hydrate form) exhibits aqueous solubility of 50 g/L (approximately 0.15 M) as reported in vendor technical specifications [1]. Alternative sources indicate solubility of 0.1 g/mL (100 g/L) in water, producing a clear, colorless solution [2]. The compound demonstrates specific optical rotation of +78° (c = 4, water) at 20°C, providing a quantitative identity verification metric . The salt is documented as hygroscopic and light-sensitive, requiring storage at −20°C in tightly sealed containers protected from light to maintain long-term stability [1].

Aqueous solubility
Source review
50–100 g/L (water)
[α]D20 +78° (c=4)
Supports concentrated stock preparation
Hygroscopic: use airtight storage
Solubility Solution preparation Storage stability

Purity Specifications: Dipotassium Salt Quality Grade Comparisons

Commercial α-D-glucose-1-phosphate dipotassium salt is available with minimum purity specifications ranging from 95% to ≥98%, with some sources specifying ≥97% by HPLC and essentially free of contaminating glucose [1]. The higher-purity grades (≥98%) are specified for enzymatic assay applications where trace contaminants could interfere with kinetic measurements . Importantly, the anhydrous formula weight of 336.32 g/mol must be corrected for hydrate forms, which contain variable water content (typically 9.0–11.0% for dihydrate) .

Purity specification
Specification review
≥97% (HPLC), glucose-free
Reduces glucose interference in coupled assays
Hydrate water content varies
Purity Quality control Enzymatic assay

Metabolic Pathway Integration: Nucleotide Sugar Biosynthesis from Glucose-1-phosphate

α-D-Glucose-1-phosphate serves as the essential substrate for multiple nucleotidylyltransferase reactions that generate nucleotide sugar donors, including UDP-glucose (via UTP:glucose-1-phosphate uridylyltransferase), dTDP-glucose (via dTTP:glucose-1-phosphate thymidylyltransferase), and GDP-glucose (via GTP:glucose-1-phosphate guanylyltransferase) [1][2]. The α-anomeric configuration at C1 is required for enzyme recognition; β-anomers are not substrates for these reactions . The compound can also be converted to CDP-glucose via α-D-glucose-1-phosphate cytidylyltransferase, providing access to a distinct nucleotide sugar pool . This divergent biosynthetic capacity enables a single starting material to access multiple classes of glycosyl donor molecules, a property not shared by glucose-6-phosphate or non-phosphorylated glucose.

NDP-sugar diversity
Class-level
Substrate for 4 nucleotidylyltransferases
vs glucose-6-phosphate: 0 products; β-anomer: 0
Enables multi-NDP-sugar synthesis workflows
α-anomeric configuration required
UDP-glucose synthesis Nucleotide sugar metabolism Glycosyltransferase assays

Validated Application Scenarios for α-D-Glucose-1-phosphate Dipotassium Salt: Evidence-Based Procurement Guidance


Glycogen Phosphorylase Activity Assays and Inhibitor Screening

The high substrate specificity of glycogen phosphorylase for α-D-glucose-1-phosphate [1] makes the dipotassium salt the appropriate substrate for measuring phosphorylase activity in the direction of glycogen synthesis or for inhibitor screening assays. Use of the correct α-anomer is critical for obtaining accurate kinetic parameters and valid IC50 measurements, as structural modifications to the carbohydrate moiety abolish or drastically reduce binding [1].

Enzymatic Synthesis of Nucleotide Sugars (UDP-glucose, dTDP-glucose, GDP-glucose, CDP-glucose)

The dipotassium salt serves as a direct substrate for nucleotidylyltransferase-catalyzed synthesis of multiple NDP-sugars [1][2]. With a KM of 32.7 ± 2.9 μM for glucose-1-phosphate in BtrD-catalyzed reactions [2], substrate concentrations should be optimized at 3–5× KM (approximately 100–160 μM) for maximum catalytic throughput in preparative syntheses.

Phosphoglucomutase-Coupled Metabolic Flux Studies

α-D-Glucose-1-phosphate dipotassium is converted to glucose-6-phosphate by phosphoglucomutase [1], enabling coupled assays linking glycogen metabolism to glycolysis and the pentose phosphate pathway. The 50–100 g/L aqueous solubility [2] supports preparation of concentrated stock solutions for continuous spectrophotometric assays monitoring NAD(P)H production.

Antibiotic Biosynthesis Pathway Reconstitution

In the biosynthetic pathways for aminoglycoside and glycopeptide antibiotics, glucose-1-phosphate serves as the sugar phosphate donor for specialized nucleotidylyltransferases including BtrD and its homologues [1]. The dipotassium salt is the appropriate substrate for reconstituting these pathways in vitro, with kinetic parameters (kcat = 7.3 ± 0.2 s⁻¹) [2] providing a quantitative benchmark for optimizing reaction conditions.

Application
Selection Property
Validation Focus
Glycogen phosphorylase research
α-Anomeric purity
Substrate specificity verification
Nucleotide sugar enzymatic synthesis
Counterion form (dipotassium)
Enzyme kinetic compatibility
Phosphoglucomutase-coupled flux studies
Solubility and hygroscopic handling
Stock solution accuracy
Antibiotic biosynthesis reconstitution
Pathway-relevant purity
Nucleotidylyltransferase assay conditions

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